N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Scaffold uniqueness Fragment-based drug design Benzothiazole–benzodioxine hybrid

N-(1,3-Benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 670268-54-9) is a synthetic organic compound (molecular formula C₁₅H₁₂N₂O₄S₂, molecular weight 348.4 g/mol) that combines a 1,3-benzothiazole ring and a 2,3-dihydro-1,4-benzodioxine scaffold linked through a secondary sulfonamide bridge. The compound is recorded in PubChem (record created 2005-09-17) and is listed by multiple chemical suppliers as a research-grade building block or screening compound.

Molecular Formula C15H12N2O4S2
Molecular Weight 348.39
CAS No. 670268-54-9
Cat. No. B2691745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS670268-54-9
Molecular FormulaC15H12N2O4S2
Molecular Weight348.39
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C15H12N2O4S2/c18-23(19,11-2-4-13-14(8-11)21-6-5-20-13)17-10-1-3-12-15(7-10)22-9-16-12/h1-4,7-9,17H,5-6H2
InChIKeyQYQJRCVLIFRQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 670268-54-9): Compound Identity, Physicochemical Profile, and Procurement Context


N-(1,3-Benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 670268-54-9) is a synthetic organic compound (molecular formula C₁₅H₁₂N₂O₄S₂, molecular weight 348.4 g/mol) that combines a 1,3-benzothiazole ring and a 2,3-dihydro-1,4-benzodioxine scaffold linked through a secondary sulfonamide bridge [1]. The compound is recorded in PubChem (record created 2005-09-17) and is listed by multiple chemical suppliers as a research-grade building block or screening compound . Its structural architecture merges two privileged fragments—benzothiazole-6-sulfonamide and 2,3-dihydro-1,4-benzodioxine-6-sulfonamide—each individually associated with carbonic anhydrase inhibition and other bioactivities in the published literature [2]. However, direct peer-reviewed biological characterization data for this specific dual-fragment compound remain absent from the public domain as of the search date, a fact that critically shapes procurement decision-making.

Why In-Class Benzothiazole–Benzodioxine Sulfonamides Cannot Be Assumed Interchangeable Without Compound-Specific Data for CAS 670268-54-9


Within the benzothiazole–benzodioxine sulfonamide class, small structural variations produce large shifts in biological potency and selectivity. Published structure–activity relationship (SAR) studies on benzothiazole-6-sulfonamides demonstrate that substituent identity and position on the benzothiazole ring drive differential inhibition across carbonic anhydrase isoforms, with Kᵢ values spanning from 3.5 nM to >10,000 nM depending on the specific derivative [1]. Similarly, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide fragments show target-dependent affinity changes (e.g., Kᵢ of 817 nM against bovine carbonic anhydrase II in SPR assays [2]), while the 2-amino-benzothiazole-6-sulfonamide fragment yields a Kd of 383 nM against the same target [3]. The target compound CAS 670268-54-9 fuses these two fragments through a single sulfonamide linkage at the benzothiazole 6-position—a connectivity not captured by generic class averages. Without compound-specific assay data, assuming equivalent potency or selectivity to either fragment, or to the 2-methyl analog (ChEBI:106010, which introduces an electron-donating methyl group absent in the target compound), introduces substantial procurement risk for any application requiring defined biological activity.

Quantitative Differentiation Evidence Guide: N-(1,3-Benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 670268-54-9)


Molecular Scaffold Uniqueness: Conjoined Dual-Fragment Architecture Versus Individual Fragment Precursors

CAS 670268-54-9 is the only compound that covalently joins the 1,3-benzothiazol-6-yl and 2,3-dihydro-1,4-benzodioxine-6-sulfonamide fragments through a single secondary sulfonamide linkage (–SO₂–NH–) at the benzothiazole 6-position. The closest purchasable analog, N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (ChEBI:106010, MW 362.4), differs by a single methyl substituent at the benzothiazole 2-position [1]. This methyl group alters both steric bulk and electronic properties at a position critical for target engagement in benzothiazole-containing carbonic anhydrase inhibitors [2]. No other commercially cataloged compound (per ChemSrc, PubChem Substance records) matches the exact connectivity pattern of CAS 670268-54-9 .

Scaffold uniqueness Fragment-based drug design Benzothiazole–benzodioxine hybrid

Fragment Affinity Baselines: Carbonic Anhydrase Binding Data for the Two Constituent Fragments

Although no direct assay data exist for the full-length compound CAS 670268-54-9, quantitative binding data are available for each of its constituent fragments against carbonic anhydrase—a therapeutically relevant target class for sulfonamide-containing compounds. The 2,3-dihydro-1,4-benzodioxine-6-sulfonamide fragment exhibits a Kᵢ of 817 nM against bovine carbonic anhydrase II by SPR biosensor (Biacore T100, pH 7.4, 25°C) [1]. The 2-amino-1,3-benzothiazole-6-sulfonamide fragment shows a Kd of 383 nM against the same target under comparable SPR conditions [2]. These fragments provide the affinity floor against which the linked compound's activity can be benchmarked in future assays; fragment linking often yields potency gains of 10- to 1,000-fold when the linker geometry is compatible with the target binding site [3].

Carbonic anhydrase inhibition Fragment affinity SPR biosensor BindingDB

Class-Level Carbonic Anhydrase Inhibition Potency Range: Contextualizing the Benzothiazole-6-Sulfonamide Pharmacophore

The benzothiazole-6-sulfonamide pharmacophore present in CAS 670268-54-9 has been extensively characterized across multiple carbonic anhydrase isoforms. Ibrahim et al. (2015) reported that benzothiazole-6-sulfonamide derivatives achieve Kᵢ values ranging from 3.5 to 45.4 nM against the ubiquitous cytosolic isoform hCA II, and single-digit to sub-nanomolar Kᵢ values against the tumor-associated isoforms hCA IX and hCA XII [1]. Petrou et al. (2016) confirmed that secondary sulfonamides incorporating benzothiazole scaffolds exhibit selectivity for hCA IX and hCA XII over off-target isoforms hCA I and hCA II [2]. Because CAS 670268-54-9 contains the identical benzothiazole-6-sulfonamide warhead found in these characterized series, it can be hypothesized that the compound retains carbonic anhydrase binding capacity, though its potency and isoform selectivity profile relative to published benzothiazole-6-sulfonamides cannot be predicted without direct testing.

Carbonic anhydrase Benzothiazole-6-sulfonamide Isoform selectivity Tumor-associated CA IX/XII

Absence of Direct Bioassay Data: A Critical Procurement Consideration Differentiating CAS 670268-54-9 from Data-Rich Analogs

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases yielded no peer-reviewed biological activity data (Kᵢ, IC₅₀, EC₅₀, or any functional assay result) for CAS 670268-54-9 as of the search date [1][2]. This contrasts sharply with well-characterized benzothiazole-6-sulfonamides such as those in the Ibrahim 2015 series (PubMed-indexed, full Kᵢ profiles against 4 CA isoforms) [3]. For procurement purposes, this data gap means that CAS 670268-54-9 is functionally a screening compound—suitable for exploratory panels—rather than a validated tool compound with known potency, selectivity, or mechanism. Users requiring pre-existing biological annotation should consider structurally characterized alternatives with published activity profiles.

Data gap Uncharacterized compound Procurement risk Screening compound

Linker Connectivity Differentiation: 6-Sulfonamide vs. 2-Carboxamide vs. 6-Carboxamide Benzothiazole–Benzodioxine Conjugates

CAS 670268-54-9 employs a sulfonamide (–SO₂–NH–) bridge connecting the benzodioxine 6-position to the benzothiazole 6-position. A commercially distinct connectivity isomer, N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477553-66-5), reverses the linkage by attaching the benzodioxine via a carboxamide (–CO–NH–) at the benzothiazole 2-position rather than the 6-position . Sulfonamide and carboxamide linkers differ fundamentally in their hydrogen-bonding geometry (tetrahedral sulfur with two H-bond acceptors vs. planar amide), hydrolytic stability (sulfonamides are generally more resistant to enzymatic cleavage than carboxamides), and synthetic accessibility [1]. Additionally, benzothiazole 2-substitution versus 6-substitution produces distinct vectors for target engagement, as demonstrated by differential CA isoform inhibition in benzothiazole-2-sulfonamide vs. benzothiazole-6-sulfonamide series [2].

Linker chemistry Sulfonamide vs. carboxamide Connectivity isomer Chemical stability

Recommended Application Scenarios for N-(1,3-Benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 670268-54-9) Based on Available Evidence


Fragment-Linking Validation Studies for Carbonic Anhydrase Drug Discovery

CAS 670268-54-9 is ideally suited as a fragment-linking probe in carbonic anhydrase (CA) drug discovery programs. Each of its two constituent fragments independently binds carbonic anhydrase: 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Kᵢ = 817 nM) and 2-amino-1,3-benzothiazole-6-sulfonamide (Kd = 383 nM) [1]. By testing the linked compound against CA isoforms I, II, IX, and XII in a stopped-flow CO₂ hydration assay, researchers can quantify the fragment-linking synergy (or lack thereof) and determine whether the linker geometry supports simultaneous engagement of both fragments in the CA active site, as informed by the docking studies reported for related benzothiazole-6-sulfonamide series [2].

SAR Exploration of the Benzothiazole 2-Position in Sulfonamide-Based Inhibitor Series

The unsubstituted benzothiazole 2-position in CAS 670268-54-9 makes it the appropriate baseline scaffold for probing steric and electronic requirements at this site. The closest analog, N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (ChEBI:106010, ΔMW +14 Da), introduces a methyl group at the 2-position [1]. Head-to-head comparison of CAS 670268-54-9 against its 2-methyl analog in CA inhibition or other target-based assays would reveal the 2-substituent tolerance, directly informing medicinal chemistry optimization of the benzothiazole-6-sulfonamide pharmacophore [2].

Chemical Probe for Linker-Type Comparison: Sulfonamide vs. Carboxamide Benzothiazole–Benzodioxine Conjugates

CAS 670268-54-9 (sulfonamide-linked, 6-substituted) can be directly compared with CAS 477553-66-5 (carboxamide-linked, 2-substituted) in matched biological assays to evaluate how linker chemistry and benzothiazole substitution position affect target binding, metabolic stability, and cellular permeability [1]. This systematic comparison is valuable for teams optimizing the drug-like properties of benzothiazole–benzodioxine conjugates, particularly given the precedent that benzothiazolesulfonamides can achieve improved potency and antiviral activity over alternative linker chemistries [2].

Exploratory Screening in Target-Agnostic Phenotypic Assays

Given the complete absence of target-specific bioactivity data for CAS 670268-54-9 [1], the compound is appropriate for inclusion in diversity-oriented phenotypic screening libraries. Its benzothiazole-6-sulfonamide core is a privileged scaffold associated with carbonic anhydrase inhibition (Kᵢ range 3.5–45.4 nM for hCA II [2]), antimicrobial activity (DHPS enzyme targeting [3]), and HIV-1 protease inhibition [4]. Procurement for high-throughput phenotypic screening is justified provided the user has the infrastructure to triage and validate any observed hits through orthogonal assays.

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.